molecular formula C21H25NO4 B3029071 N-Boc-4-(2-Methylphenyl)-L-phenylalanine CAS No. 516521-47-4

N-Boc-4-(2-Methylphenyl)-L-phenylalanine

Cat. No. B3029071
M. Wt: 355.4 g/mol
InChI Key: WZYJCLIFAJVGLW-SFHVURJKSA-N
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Description

“N-Boc-4-(2-Methylphenyl)-L-phenylalanine” likely refers to a compound that has been protected with a Boc (tert-butyloxycarbonyl) group . The Boc group is a common protecting group used in organic synthesis. It is particularly useful for protecting amines, as it can be removed under mildly acidic conditions .


Synthesis Analysis

While specific synthesis methods for “N-Boc-4-(2-Methylphenyl)-L-phenylalanine” were not found, Boc-protected compounds are generally synthesized by reacting the amine group with di-tert-butyl dicarbonate in the presence of a base . This results in the formation of a carbamate with the tert-butyl group attached to the nitrogen .

Scientific Research Applications

  • Phosphotyrosyl Mimetics for Cellular Signal Transduction Studies :

    • N-Boc-4-(2-Methylphenyl)-L-phenylalanine derivatives have been synthesized as conformationally-constrained phosphotyrosyl mimetics, valuable for studying cellular signal transduction processes (Oishi et al., 2004).
  • Peptide Synthesis and Ligations :

    • The compound has been utilized in native chemical ligation for peptide synthesis, demonstrating its utility in the formation of complex peptide structures (Crich & Banerjee, 2007).
  • Biochemical Applications in tRNA :

    • A study used a Boc-protected derivative in the mischarging of Escherichia coli tRNAPhe, illustrating its potential in biochemical and molecular biology research (Baldini et al., 1988).
  • Radioiodination for Peptide Synthesis :

    • Research has explored its use in preparing phenylalanine derivatives for radioiodination, contributing to advancements in radiolabeled peptide synthesis (Wilbur et al., 1993).
  • Synthesis of Non-Natural Amino Acids :

    • The compound has been utilized in the synthesis of various non-natural amino acids, which are significant in drug research and the development of peptide-based compounds (Xiao, 2008).
  • Cationic Polymers Containing Chiral Amino Acid Moieties :

    • Its derivatives have been incorporated into cationic methacrylate polymers, showcasing potential in materials science, particularly in the delivery of small interfering RNA (Kumar et al., 2012).
  • FRET Cassettes and DNA Sequencing :

    • Derivatives of N-Boc-4-(2-Methylphenyl)-L-phenylalanine have been used in the synthesis of FRET cassettes and terminators, contributing to the field of DNA sequencing and molecular diagnostics (Nampalli et al., 2002).
  • Self-Assembling and Electrospun Fibers :

    • Studies have explored its role in self-assembling processes and the formation of electrospun fibers, relevant to nanotechnology and materials science (Baptista et al., 2022).

Safety And Hazards

While specific safety and hazard information for “N-Boc-4-(2-Methylphenyl)-L-phenylalanine” was not found, Boc-protected compounds can pose risks. For example, N-Boc-4-piperidineacetaldehyde is classified as a skin irritant, eye irritant, and may cause respiratory irritation .

Future Directions

The use of Boc-protected amines is widespread in the synthesis of pharmaceuticals and other complex organic molecules . As synthetic methods continue to evolve, it’s likely that the use of Boc-protected amines like “N-Boc-4-(2-Methylphenyl)-L-phenylalanine” will remain an important strategy in organic synthesis.

properties

IUPAC Name

(2S)-3-[4-(2-methylphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-14-7-5-6-8-17(14)16-11-9-15(10-12-16)13-18(19(23)24)22-20(25)26-21(2,3)4/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYJCLIFAJVGLW-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-(2-Methylphenyl)-L-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Peramo, I Abdellah, S Pecnard, J Mougin, C Martini… - Molecules, 2020 - mdpi.com
Nanoformulated calix[8]arenes functionalized with N-heterocyclic carbene (NHC)-palladium complexes were found to be efficient nano-reactors for Suzuki-Miyaura cross-coupling …
Number of citations: 12 www.mdpi.com

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